molecular formula C8H6BrFO B13534621 (2S)-2-(4-bromo-2-fluorophenyl)oxirane

(2S)-2-(4-bromo-2-fluorophenyl)oxirane

Cat. No.: B13534621
M. Wt: 217.03 g/mol
InChI Key: JUYQMBOOTPKMML-MRVPVSSYSA-N
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Description

(2S)-2-(4-bromo-2-fluorophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a bromine and a fluorine atom attached to a phenyl ring, which is connected to the oxirane ring. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-bromo-2-fluorophenyl)oxirane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromo-2-fluorophenylacetaldehyde.

    Epoxidation: The aldehyde undergoes an epoxidation reaction using a suitable oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions to form the oxirane ring.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, utilizing continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-bromo-2-fluorophenyl)oxirane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Oxidation: Further oxidation can lead to the formation of diols or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are ring-opened compounds with the nucleophile attached to one of the carbon atoms of the former oxirane ring.

    Reduction: The major products are alcohols or other reduced derivatives.

    Oxidation: The major products are diols or other oxidized compounds.

Scientific Research Applications

(2S)-2-(4-bromo-2-fluorophenyl)oxirane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(4-bromo-2-fluorophenyl)oxirane involves its reactivity towards nucleophiles. The oxirane ring is strained and highly electrophilic, making it susceptible to nucleophilic attack. This leads to ring-opening reactions, where the nucleophile forms a bond with one of the carbon atoms of the former oxirane ring. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-chloro-2-fluorophenyl)oxirane: Similar structure with a chlorine atom instead of a bromine atom.

    (2S)-2-(4-bromo-2-chlorophenyl)oxirane: Similar structure with a chlorine atom instead of a fluorine atom.

    (2S)-2-(4-bromo-2-methylphenyl)oxirane: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

(2S)-2-(4-bromo-2-fluorophenyl)oxirane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

IUPAC Name

(2S)-2-(4-bromo-2-fluorophenyl)oxirane

InChI

InChI=1S/C8H6BrFO/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m1/s1

InChI Key

JUYQMBOOTPKMML-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](O1)C2=C(C=C(C=C2)Br)F

Canonical SMILES

C1C(O1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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